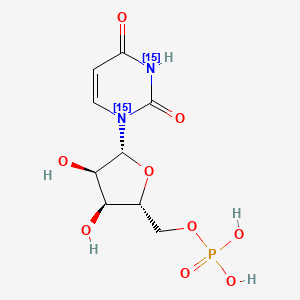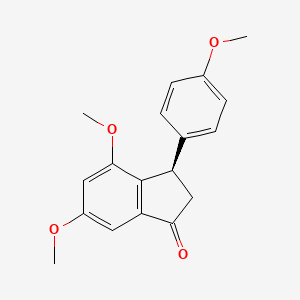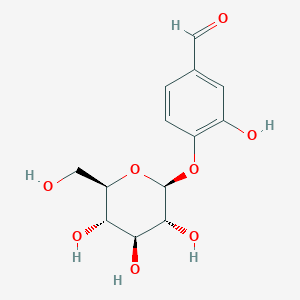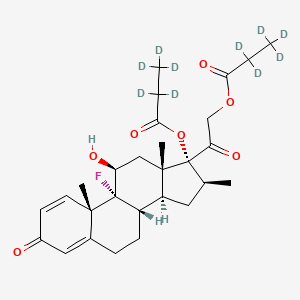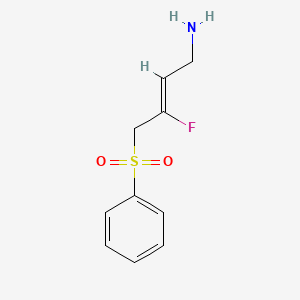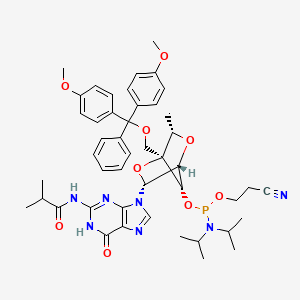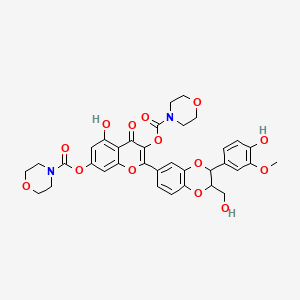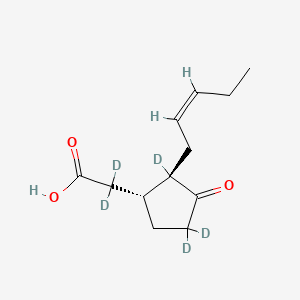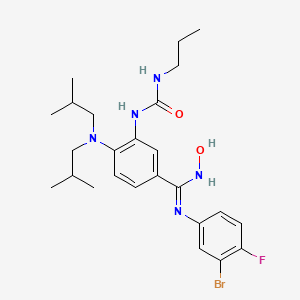
Ido1-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ido1-IN-16 is a compound known for its inhibitory effects on the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan via the kynurenine pathway. This pathway plays a crucial role in immune regulation and has been implicated in various diseases, including cancer, autoimmune disorders, and chronic infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ido1-IN-16 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity against IDO1. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Ido1-IN-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reagents are commonly employed.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different inhibitory activities and properties .
Applications De Recherche Scientifique
Ido1-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the kynurenine pathway and its role in tryptophan metabolism.
Biology: Investigates the role of IDO1 in immune regulation and its impact on various biological processes.
Medicine: Explores its potential as a therapeutic agent for cancer, autoimmune diseases, and chronic infections by inhibiting IDO1 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the kynurenine pathway.
Mécanisme D'action
Ido1-IN-16 exerts its effects by inhibiting the activity of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 catalyzes the conversion of tryptophan to kynurenine, a pathway involved in immune regulation. By inhibiting IDO1, this compound reduces the production of kynurenine, thereby modulating immune responses. This inhibition can enhance the anti-tumor immune response and reduce immune suppression in various diseases .
Comparaison Avec Des Composés Similaires
Indoleamine 2,3-dioxygenase 2 (IDO2) inhibitors: Similar in structure and function but target a different isoform of the enzyme.
Tryptophan 2,3-dioxygenase (TDO) inhibitors: Target a different enzyme in the tryptophan catabolism pathway.
Other IDO1 inhibitors: Compounds such as epacadostat and navoximod, which also inhibit IDO1 but may have different structures and potencies.
Uniqueness: Ido1-IN-16 is unique due to its specific structure and high potency in inhibiting IDO1. Its ability to modulate immune responses makes it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C25H35BrFN5O2 |
|---|---|
Poids moléculaire |
536.5 g/mol |
Nom IUPAC |
1-[2-[bis(2-methylpropyl)amino]-5-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]phenyl]-3-propylurea |
InChI |
InChI=1S/C25H35BrFN5O2/c1-6-11-28-25(33)30-22-12-18(7-10-23(22)32(14-16(2)3)15-17(4)5)24(31-34)29-19-8-9-21(27)20(26)13-19/h7-10,12-13,16-17,34H,6,11,14-15H2,1-5H3,(H,29,31)(H2,28,30,33) |
Clé InChI |
FDDICYZKIWIRAX-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)NC1=C(C=CC(=C1)C(=NC2=CC(=C(C=C2)F)Br)NO)N(CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


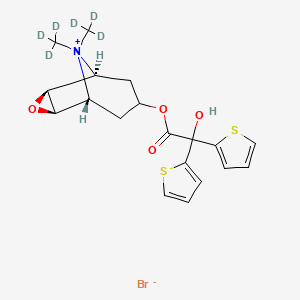
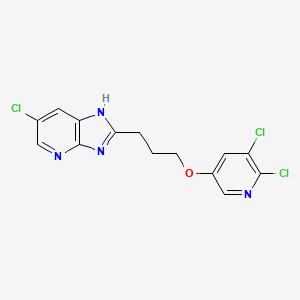
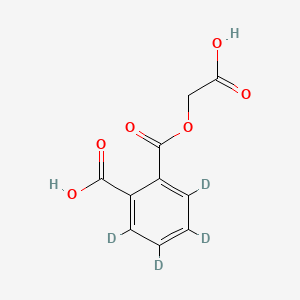
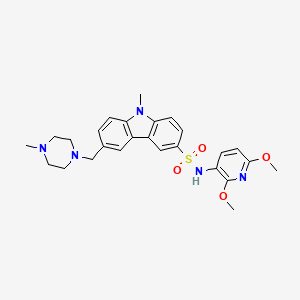
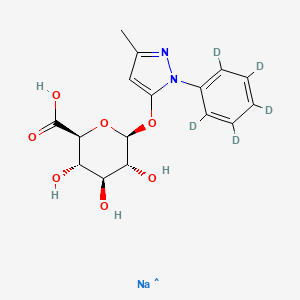
![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
